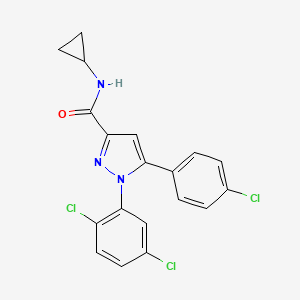

5-(4-chlorophenyl)-N-cyclopropyl-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "5-(4-chlorophenyl)-N-cyclopropyl-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxamide" is a derivative of the 1H-pyrazole-3-carboxamide family, which is known for its diverse biological activities and potential in drug development. The pyrazole nucleus is a common scaffold in medicinal chemistry, often modified to enhance biological activity or selectivity for certain receptors.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the functionalization of the pyrazole core. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide can be achieved with good yield through the reaction with amines, as demonstrated in the synthesis of 1H-pyrazole-3-carboxamide 5 from the acid chloride 3 and 2,3-diaminopyridine . This method could potentially be adapted for the synthesis of the compound by using appropriate chlorophenyl and cyclopropyl amines for the functionalization.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using various spectroscopic techniques, including MS, FT-IR, 1H NMR, and 13C NMR, as well as crystallographic methods . These techniques can provide detailed information about the geometry and electronic structure of the compound. For instance, DFT calculations can be used to predict the molecular geometry and vibrational frequencies, which can be compared with experimental data to validate the theoretical models .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including transamidation and specification, which allow for the modification of the pyrazole scaffold and the introduction of different functional groups . These reactions are crucial for the rational design of new compounds with desired biological activities and can be used to fine-tune the properties of the compound "5-(4-chlorophenyl)-N-cyclopropyl-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxamide".

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are important for their potential application as drugs. The affinity of these compounds for biological receptors can be assessed through binding studies, as seen with the cannabinoid receptors hCB1 and hCB2 . Molecular modeling studies can further elucidate the interactions between the compound and the receptor, providing insights into the compound's mode of action and guiding the design of more potent and selective analogs .

Scientific Research Applications

Antiobesity Activity

5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxamide and its analogs have demonstrated significant antiobesity activity in vivo. These compounds, particularly the bisulfate salt forms, exhibit CB1 antagonistic activity, leading to appetite suppression and body weight reduction in animal models. Molecular modeling studies have shown these compounds' interactions with the CB1 receptor, similar to known CB1 antagonists (Srivastava et al., 2007).

Antitumor Activities

Research has explored the synthesis of certain 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide derivatives and their antitumor activities. Novel compounds synthesized from Ethyl(ethoxymethylene) cyanoacetate and 4-Chloroacetophenone have shown promising antitumor activities, confirmed through various laboratory analyses (Xin, 2012).

Antimicrobial Activities

Novel 1,5-diaryl pyrazole derivatives, including those with a 5-(4-chlorophenyl) component, have shown significant antimicrobial activities. These compounds have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, exhibiting good antibacterial and antifungal properties (Ragavan et al., 2010).

Anticonvulsant Activity

Studies on 2-pyrazolines derived from chalcones, including those with 5-(4-chlorophenyl) and 1-(2,5-dichlorophenyl) groups, have shown anticonvulsant activity. These compounds were effective in reducing seizure activity in animal models, highlighting their potential therapeutic value in treating convulsions (Beyhan et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(4-chlorophenyl)-N-cyclopropyl-1-(2,5-dichlorophenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl3N3O/c20-12-3-1-11(2-4-12)17-10-16(19(26)23-14-6-7-14)24-25(17)18-9-13(21)5-8-15(18)22/h1-5,8-10,14H,6-7H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBPDEVCDXWDKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=C(C=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-chlorophenyl)-N-cyclopropyl-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3001598.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl N-phenylcarbamate](/img/structure/B3001600.png)

![4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B3001601.png)

![3-(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B3001603.png)

![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3001607.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B3001612.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)prop-2-en-1-one](/img/structure/B3001621.png)